Superior Reduction of Myocardial Infarction Size vs. Vehicle Control in a Preclinical Rat Model of Cardiac Ischemia-Reperfusion Injury
In a rat model of myocardial ischemia-reperfusion injury (IRI), administration of CMX-2043 15 minutes prior to the ischemic event resulted in a 36% reduction in the myocardial infarct-to-area-at-risk (MI/AR) ratio compared to vehicle control [1]. This represents a statistically significant (P < 0.001) decrease in infarct size, quantifying the compound's ability to protect cardiac tissue against IRI-induced damage.
| Evidence Dimension | Myocardial infarct-to-area-at-risk (MI/AR) ratio |
|---|---|
| Target Compound Data | 36% reduction vs. vehicle (P < 0.001) |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | 36% reduction |
| Conditions | Male Sprague-Dawley rats, 30-minute left coronary artery ligation, 24-hour reperfusion, CMX-2043 administered 15 minutes pre-ischemia |
Why This Matters
Quantifies a direct, statistically significant reduction in cardiac tissue death, supporting selection of CMX-2043 for cardioprotection studies over unmodified α-lipoic acid or placebo.
- [1] Baguisi A, Casale RA, Kates SA, Lader AS, Stewart K, Beeuwkes R 3rd. CMX-2043 Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury. J Cardiovasc Pharmacol Ther. 2016 Nov;21(6):563-569. View Source
